Studies have shown pergularinine to possess anti-cancer properties. Research suggests it can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and liver cancers []. The mechanism of action involves inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
[] Thomas TD, et al. (2006). Cytotoxic and apoptotic effects of Clerodendrum phlomidis Linn. on human Dalton's lymphoma (Daudi) cells. Life Sciences, 79(20): 2229-2235. ()
Pergularinine exhibits anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators like cytokines and chemokines, which contribute to inflammation and various diseases []. This suggests its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease.
[] Li Y, et al. (2012). Pergularinine inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages. International Immunopharmacology, 12(3): 412-418. ()
Research suggests pergularinine possesses anti-microbial properties. Studies have shown activity against various bacteria and fungi, suggesting its potential application in developing new antibiotics and antifungal agents.
Rajeshkumar S, et al. (2011). Antibacterial and antifungal activities of Clerodendrum phlomidis leaf extract. Asian Journal of Plant Sciences, 10(2): 132-135. ()
Pergularinine is being explored for its potential applications in other areas, including:
Pergularinine is a phenanthroindolizidine alkaloid primarily extracted from the plant Pergularia pallida. This compound has garnered attention due to its complex structure and significant biological activities. The chemical formula for pergularinine is C₁₈H₂₃N, and it possesses a unique bicyclic structure that contributes to its pharmacological properties. The compound is characterized by several functional groups that enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological profiles.
Pergularinine exhibits notable biological activities, primarily as an antitumor agent. Research indicates that it inhibits key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Its mechanisms of action include:
Several methods have been developed for synthesizing pergularinine and its derivatives:
These synthetic methods allow for the production of pergularinine analogs with varying biological activities.
Pergularinine has several applications in medicinal chemistry:
Interaction studies have revealed that pergularinine interacts with various biological targets:
These interactions underline its potential as a therapeutic agent.
Pergularinine shares structural similarities with other phenanthroindolizidine alkaloids. Key compounds include:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Tylophorine | Phenanthroindolizidine | Antitumor activity; enzyme inhibition |
Tylophorinidine | Phenanthroindolizidine | Anticancer effects; apoptosis induction |
Ideamine | Indolizidine | Antimicrobial properties |
Uniqueness of Pergularinine:
Pergularinine represents a phenanthroindolizidine alkaloid with the molecular formula C₂₃H₂₅NO₄, characterized by a complex pentacyclic structure that consists of a phenanthrene moiety fused to an indolizidine ring system [1] [2]. The compound belongs to a family of plant-derived alkaloids composed of over sixty compounds, primarily isolated from the Asclepiadaceae and Moraceae plant families [24]. The structural architecture of pergularinine features three methoxy groups positioned at the 3, 6, and 7 positions of the phenanthrene ring, along with a single hydroxyl group located at the C-14 position [4] [5].
The core structural framework exhibits a non-planar arrangement between the two major moieties, phenanthrene and indolizidine, which plays a crucial role in determining the biological activity of phenanthroindolizidine alkaloids [23]. This structural characteristic distinguishes pergularinine from planar aromatic systems and contributes to its unique conformational properties. The compound possesses five distinct ring systems, including three aromatic rings and two saturated rings, creating a rigid yet flexible molecular architecture [5].
Structural Feature | Description | Reference |
---|---|---|
Chemical Class | Phenanthroindolizidine alkaloid | [1] [2] |
Core Structure | Phenanthrene fused to indolizidine | [23] [24] |
Number of Methoxy Groups | 3 (at positions 3, 6, and 7) | [4] |
Hydroxyl Groups | 1 (at C-14) | [4] |
Ring System | Pentacyclic system | [5] |
Aromatic Rings | 3 | [5] |
Saturated Rings | 2 | [5] |
Pergularinine exhibits a specific stereochemical configuration designated as (13aS,14R), indicating the absolute configuration at the two key stereogenic centers within the indolizidine portion of the molecule [4] [26]. The stereochemistry at C-13a is determined to be S configuration, while the C-14 position maintains an R configuration, resulting in a trans-relationship between these two centers [26]. This stereochemical arrangement is characteristic of phenanthroindolizidine alkaloids and significantly influences the three-dimensional molecular conformation.
The absolute configuration determination follows established protocols for phenanthroindolizidine alkaloids, where compounds with S configuration at C-13a typically exhibit positive optical rotation, while those with R configuration show negative optical rotation [26]. The stereochemical assignment is further supported by nuclear Overhauser effect spectroscopy data and circular dichroism measurements, which provide definitive evidence for the spatial arrangement of substituents around the stereogenic centers [26].
The stereoisomeric properties of pergularinine are characterized by the relative configuration between the hydrogen atoms at C-13a and C-14, which adopt a trans arrangement in the (13aS,14R) configuration [26]. This trans configuration contrasts with potential cis arrangements that could theoretically exist but are not observed in the natural product [33]. The conformational analysis reveals that the non-planar structure between the phenanthrene and indolizidine moieties is essential for maintaining the stereochemical integrity of the molecule [23].
The conformational landscape of pergularinine involves restricted rotation around key bonds due to the fused ring system, which limits the molecule to specific conformational states [30] [34]. The trans configuration at the ring junction contributes to the overall rigidity of the indolizidine portion while allowing for some flexibility in the orientation of the methoxy substituents on the phenanthrene ring [30]. This conformational constraint is critical for the biological activity of the compound, as increasing planarity and rigidity of the indolizidine moiety significantly reduces potency in related alkaloids [23].
Pergularinine possesses a molecular weight of 379.4 grams per mole, placing it within the typical range for phenanthroindolizidine alkaloids [4] [5]. The exact molecular weight is determined to be 379.178 atomic mass units, reflecting the precise atomic composition of the molecule [5]. The heavy atom molecular weight, excluding hydrogen atoms, is calculated as 354.256 grams per mole, indicating the substantial contribution of carbon, nitrogen, and oxygen atoms to the overall molecular mass [5].
The molecular weight distribution within the pergularinine structure reflects the presence of 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms [4] [5]. This composition results in a total of 53 atoms, with 28 heavy atoms contributing to the molecular framework [5]. The molecular weight places pergularinine within the favorable range for drug-like compounds according to Lipinski's rule of five, which generally requires molecular weights below 500 grams per mole for optimal bioavailability [5].
The solubility profile of pergularinine is characterized by a logarithmic partition coefficient (LogP) of 3.55, indicating moderate lipophilicity that falls within the acceptable range for membrane permeability [5]. This LogP value suggests that pergularinine exhibits favorable partitioning between aqueous and lipid phases, which is essential for cellular uptake and distribution [5]. The logarithmic solubility parameter (LogS) of -3.5 indicates relatively low aqueous solubility, with an estimated solubility of approximately 0.1 to 1 milligrams per milliliter in water [5].
The lipophilicity profile is further characterized by additional parameters including APOL (59.3878) and BPOL (31.9982), which describe the atomic and bond-based contributions to molecular polarity [5]. The compound exhibits five hydrogen bond acceptors and one hydrogen bond donor, contributing to its overall polarity and potential for intermolecular interactions [5]. The QED (Quantitative Estimate of Drug-likeness) score of 0.697 indicates favorable drug-like properties, while the natural product likeliness score of 0.897 confirms its natural origin [5].
Parameter | Value | Significance |
---|---|---|
LogP | 3.55 | Moderate lipophilicity |
LogS | -3.5 | Low aqueous solubility |
Hydrogen Bond Acceptors | 5 | Moderate polarity |
Hydrogen Bond Donors | 1 | Limited polar interactions |
QED Score | 0.697 | Favorable drug-likeness |
Natural Product Likeliness | 0.897 | High natural product probability |
The melting and boiling points of pergularinine have not been extensively characterized in the available literature, likely due to the compound's limited natural abundance and the challenges associated with obtaining sufficient quantities for thermal analysis [15] [18]. Phenanthroindolizidine alkaloids typically exist as crystalline solids at room temperature, suggesting that pergularinine likely exhibits a melting point above ambient conditions [18]. The thermal stability of the compound is influenced by the rigid polycyclic structure, which generally confers resistance to thermal decomposition compared to more flexible organic molecules [20] [22].
The absence of specific melting and boiling point data for pergularinine reflects the general challenge in obtaining comprehensive thermal properties for complex natural products [15] [18]. The compound's thermal behavior would be expected to follow patterns similar to other phenanthroindolizidine alkaloids, which typically exhibit decomposition before reaching their boiling points due to the presence of sensitive functional groups such as methoxy and hydroxyl substituents [18] [20]. The thermal stability is also influenced by the intramolecular hydrogen bonding potential between the hydroxyl group and the nitrogen atom in the indolizidine ring [22].
Nuclear magnetic resonance spectroscopy provides detailed structural information for pergularinine, revealing characteristic signals that confirm the phenanthroindolizidine alkaloid framework [12] [26]. The proton nuclear magnetic resonance spectrum displays signals indicating the presence of three methoxy groups, typically appearing as singlets in the range of 3.9 to 4.0 parts per million [12]. The aromatic protons of the phenanthrene system produce complex multipets in the downfield region between 6.5 and 8.5 parts per million, characteristic of the substituted aromatic framework [12].
The carbon-13 nuclear magnetic resonance spectrum reveals the complete carbon framework of pergularinine, showing distinct signals for the aromatic carbons, methoxy carbons, and the aliphatic carbons of the indolizidine ring system [12] [26]. Nuclear Overhauser effect spectroscopy provides crucial stereochemical information, particularly for determining the relative configuration at the C-13a and C-14 positions [12] [26]. The correlation patterns observed in two-dimensional nuclear magnetic resonance experiments confirm the trans relationship between these stereogenic centers and support the assigned (13aS,14R) configuration [26].
Mass spectrometry analysis of pergularinine reveals characteristic fragmentation patterns that are diagnostic for phenanthroindolizidine alkaloids [10] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 379, corresponding to the protonated molecular ion [M+H]⁺ [12]. Key fragmentation pathways include the loss of 69 mass units, resulting in a prominent fragment ion at mass-to-charge ratio 326, which represents the loss of a portion of the indolizidine ring system [12].
Additional fragmentation patterns include the formation of a base peak at mass-to-charge ratio 70, which is characteristic of the phenanthroindolizidine alkaloid class and reflects the fragmentation of the indolizidine portion [12]. The mass spectrometry fragmentation behavior provides structural confirmation and can be used for identification purposes in complex mixtures [10] [13]. The fragmentation patterns are consistent with collision-induced dissociation mechanisms that preferentially cleave bonds adjacent to the nitrogen atom and the hydroxyl-bearing carbon [13].
Infrared spectroscopy of pergularinine reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [9]. The hydroxyl group at C-14 produces a broad absorption band in the region of 3200-3600 wavenumbers, indicative of the alcohol functionality [9]. The methoxy groups contribute to the carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range [9].
The aromatic carbon-hydrogen bending vibrations and the phenanthrene ring system produce characteristic absorption patterns in the fingerprint region below 1500 wavenumbers [9]. The nitrogen-containing indolizidine ring contributes to the overall vibrational spectrum, though specific nitrogen-hydrogen stretching vibrations are not prominent due to the tertiary nature of the nitrogen atom [9]. The infrared spectrum serves as a complementary analytical tool for structural confirmation and purity assessment of pergularinine samples [9].
The chemical reactivity and stability of pergularinine are governed by the presence of multiple functional groups, including methoxy groups, a tertiary hydroxyl group, and the phenanthroindolizidine alkaloid framework [20] [22]. The compound exhibits moderate stability under ambient conditions, though the hydroxyl group at C-14 represents a potential site for chemical modification and degradation [20]. The methoxy groups on the phenanthrene ring are generally stable but can undergo demethylation under harsh acidic or basic conditions [20].
The indolizidine nitrogen atom, being tertiary and incorporated into the rigid ring system, shows limited reactivity compared to primary or secondary amines [22]. The overall molecular stability is enhanced by the extensive conjugation within the phenanthrene system and the conformational rigidity imposed by the fused ring structure [20] [22]. The non-planar arrangement between the phenanthrene and indolizidine moieties contributes to the chemical stability by reducing potential for oxidative degradation that might occur in more planar systems [23].